2-Chloro-5-iodobenzyl chloride

Description

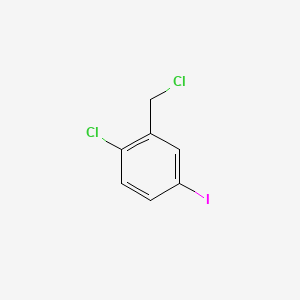

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZTINTXWCTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Chloro 5 Iodobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Position

The chloromethyl group attached to the aromatic ring is a primary benzylic halide. This structural feature is the primary site for nucleophilic substitution reactions. Such reactions involve the replacement of the chlorine atom by a nucleophile and are fundamental to the synthetic utility of this compound. For instance, it can react with phenol (B47542) derivatives to form ethers.

Benzylic halides, including 2-chloro-5-iodobenzyl chloride, are capable of undergoing nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. glasp.coyoutube.com The operative pathway is largely determined by the reaction conditions, such as the nature of the nucleophile and the solvent. glasp.coquora.com

SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. Benzylic halides are prone to SN1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge over the adjacent benzene (B151609) ring. quora.comyoutube.com Weak nucleophiles and polar protic solvents favor the SN1 pathway. glasp.co

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. khanacademy.org Primary benzylic halides, being relatively unhindered, are good candidates for SN2 reactions. youtube.comucalgary.ca Strong nucleophiles and polar aprotic solvents promote the SN2 mechanism. glasp.coyoutube.com

Primary benzylic halides like this compound typically favor the SN2 pathway. ucalgary.ca However, the potential for significant resonance stabilization can also allow for SN1 reactions under appropriate conditions. glasp.coquora.com

Both electronic and steric effects significantly influence the rate and mechanism of nucleophilic substitution at the benzylic position.

Electronic Effects: The substituents on the benzene ring can alter the stability of the intermediates and transition states. The chlorine and iodine atoms on the phenyl ring of this compound are electron-withdrawing groups. These groups can destabilize the benzylic carbocation intermediate of an SN1 reaction, thereby slowing down this pathway. Conversely, in an SN2 reaction, these groups can slightly increase the electrophilicity of the benzylic carbon, potentially favoring this mechanism. The stability of the benzylic carbocation is a key factor in SN1 reactions, with resonance stabilization being a major contributor. youtube.com

Steric Effects: Steric hindrance around the reaction center is a critical factor, particularly for the SN2 mechanism, which involves a backside attack by the nucleophile. youtube.comiupac.org As a primary benzylic halide, this compound has minimal steric hindrance at the benzylic carbon, making it susceptible to SN2 attack. khanacademy.orgucalgary.ca The presence of the chloro group at the ortho position does introduce some steric bulk, which could slightly impede the approach of the nucleophile compared to an unsubstituted benzyl chloride.

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The di-substituted phenyl ring of this compound can also participate in substitution reactions, although the conditions required are distinct from those for substitution at the benzylic position.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a strong nucleophile. This mechanism typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgiscnagpur.ac.in

In this compound, the substituents are a chloro group, an iodo group, and a chloromethyl group. While halogens are inductively electron-withdrawing, they are not typically considered strong activating groups for SNAr in the absence of other, more potent activating groups. Therefore, SNAr reactions on the ring of this compound are generally unfavorable under standard conditions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comminia.edu.eg The substituents already present on the ring dictate the rate and regioselectivity of the reaction.

In this compound, the substituents are:

-Cl (Chloro): An ortho-, para-directing deactivator.

-I (Iodo): An ortho-, para-directing deactivator.

-CH2Cl (Chloromethyl): A weakly deactivating, ortho-, para-director.

All three groups direct incoming electrophiles to the ortho and para positions relative to themselves. The positions on the ring are C1 (-CH2Cl), C2 (-Cl), C3 (-H), C4 (-H), C5 (-I), and C6 (-H).

The -CH2Cl group at C1 directs to positions 2, 4, and 6.

The -Cl group at C2 directs to positions 1, 3, and 5.

The -I group at C5 directs to positions 2, 4, and 6.

Considering the combined directing effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by two of the directing groups. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound possesses two different carbon-halogen bonds on the aromatic ring (C-Cl and C-I), making it a suitable substrate for these reactions.

The reactivity of aryl halides in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective cross-coupling reactions at the C5 position (where iodine is attached) while leaving the C-Cl bond at the C2 position intact.

Various palladium- or copper-catalyzed reactions could be employed. For example, a Suzuki coupling with an arylboronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne would be expected to occur selectively at the C-I bond. Copper-catalyzed Ullmann-type reactions are also well-established for forming C-C and C-heteroatom bonds with aryl halides. tcichemicals.com

Radical Reactions Involving Halogenated Benzyl Derivatives

Halogenated benzyl derivatives can participate in radical reactions, often initiated by photolysis or a radical initiator. For instance, N-(o-halobenzyl)arylamines, which can be synthesized from the nucleophilic substitution of anilines with compounds like 2-iodobenzyl chloride, can undergo radical cyclization to form phenanthridines. beilstein-journals.org This process can be initiated by photoinduction in the presence of a strong base, leading to the formation of a radical anion, fragmentation of the carbon-iodine bond, and subsequent intramolecular cyclization. beilstein-journals.org The development of transition-metal-free, radical-based C-H arylation methods provides an alternative pathway for the synthesis of complex heterocyclic structures from halogenated precursors. researchgate.net

Formation of Organometallic Reagents (e.g., Grignard Reagents) from this compound

The formation of Grignard reagents from aryl halides is a classic method for generating carbon nucleophiles. libretexts.org Typically, aryl iodides and bromides are more suitable for Grignard reagent formation than aryl chlorides. In the case of this compound, the presence of the reactive chloromethyl group complicates the direct formation of a Grignard reagent from magnesium metal, as it can react with the newly formed organometallic species.

However, alternative methods for Grignard reagent formation exist. Halogen-metal exchange, for instance using iPrMgCl·LiCl, can generate an aryl Grignard reagent from an aryl iodide at low temperatures, which can then be used in subsequent reactions. researchgate.net Another approach involves the reaction of 2-chlorobenzyl chloride with a pre-formed Grignard reagent, such as methylmagnesium chloride, in the presence of a catalyst to generate the desired 2-chlorobenzylmagnesium chloride. patsnap.comgoogle.com This method avoids the issues of direct reaction with magnesium metal and can lead to higher yields and cleaner reactions.

Applications of 2 Chloro 5 Iodobenzyl Chloride As a Synthetic Intermediate

Synthesis of Complex Organic Molecules and Fine Chemicals

2-Chloro-5-iodobenzyl chloride is a pivotal starting material for constructing intricate molecular architectures. The differential reactivity of its halogen atoms allows for selective, stepwise reactions. The benzylic chloride is highly susceptible to nucleophilic substitution, the aryl iodide is reactive in various palladium-catalyzed cross-coupling reactions, and the aryl chloride can be engaged under more forcing coupling conditions. uwindsor.ca This reactivity profile enables chemists to introduce a variety of functional groups in a controlled manner.

A significant application is in the synthesis of heterocyclic compounds. For instance, related structures like 2-iodobenzyl bromide undergo highly chemoselective intramolecular aminocarbonylation in the presence of palladium catalysts to yield 1-isoindolinone derivatives in high yields. mdpi.com Similarly, 2-iodobenzyl chloride is used to synthesize complex pyridazinone derivatives, such as 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one. mdpi.com

The compound also serves as a precursor to other valuable fine chemicals. Through specific reactions, it can be converted into intermediates like 4-(2-chloro-5-iodobenzyl)phenol. googleapis.com The synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, another important intermediate, proceeds from the related 2-chloro-5-iodobenzoic acid, which is first converted to its highly reactive acyl chloride derivative. google.comgoogle.com These transformations highlight the utility of the 2-chloro-5-iodobenzyl scaffold in building diverse and complex organic molecules. cymitquimica.com

Table 1: Examples of Complex Molecules Synthesized from this compound or Related Precursors

| Precursor | Reagents/Conditions | Product | Application/Significance | Reference |

| 2-Iodobenzyl bromide | N-nucleophiles, CO, Pd complexes | 1-Isoindolinone derivatives | Synthesis of complex heterocycles | mdpi.com |

| 2-Chloro-5-iodobenzoic acid | Oxalyl chloride, then Friedel-Crafts acylation | (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone | Intermediate for pharmaceuticals | google.com |

| 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene | Boron tribromide | 4-(2-chloro-5-iodobenzyl)phenol | Fine chemical intermediate | googleapis.com |

| 2-Iodobenzyl chloride | 5-chloro-6-phenylpyridazin-3(2H)-one | 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | Synthesis of complex pyridazinone derivatives | mdpi.com |

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

The structural motifs derived from this compound are integral to the development of modern pharmaceuticals. sigmaaldrich.com Its most prominent application is in the synthesis of empagliflozin (B1684318), a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. chemicalbook.com

The synthesis of empagliflozin involves the key intermediate (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. This intermediate is prepared by reacting this compound with a phenol (B47542) derivative containing a tetrahydrofuran (B95107) ring. The 2-chloro-5-iodobenzyl group is crucial for the final drug's binding affinity to the SGLT2 protein. vulcanchem.com The precise stereochemistry of the tetrahydrofuran moiety is also essential for pharmacological efficacy.

Beyond diabetes treatment, derivatives of this compound have been investigated for other therapeutic applications. For example, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, described as a halogenated Phenstatin analog, has been identified as a microtubule destabilizing agent and has demonstrated anticancer activities. chemicalbook.com The versatility of this chemical building block makes it a valuable component in drug discovery and the manufacturing of pharmaceutical intermediates. aromsyn.comcymitquimica.com

Table 2: Pharmaceutical Intermediates Derived from this compound

| Intermediate Name | API/Drug Class | Therapeutic Area | Role of 2-Chloro-5-iodobenzyl Moiety | Reference(s) |

| (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | Empagliflozin (SGLT2 Inhibitor) | Type 2 Diabetes | Essential for binding affinity to the SGLT2 protein. | chemicalbook.com |

| (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (as a Phenstatin analog) | Anticancer Agent (experimental) | Oncology | Acts as a microtubule destabilizing agent. | chemicalbook.com |

Role in the Preparation of Advanced Materials and Polymers

The reactivity of this compound makes it a useful monomer and intermediate in materials science. aromsyn.com It is employed in the synthesis of functional materials where specific electronic or physical properties are required. aromsyn.com

Derivatives of this compound are used in the creation of specialized polymers. For example, silane (B1218182) derivatives such as (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane are classified as intermediates for silane and iodine-containing polymers. snecofri.com The incorporation of heavy atoms like iodine and chlorine can modify the properties of the resulting polymer, such as its refractive index, density, and radiation absorption characteristics.

Furthermore, structurally similar building blocks are utilized in the synthesis of advanced electronic materials. Heterocyclic compounds with halogenated phenyl groups are used to create ligands for iridium complexes. ossila.com These complexes function as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), achieving high external quantum efficiencies. ossila.com The principles of these syntheses suggest the potential for this compound to be used in creating components for organic electronics, molecular magnets, and other advanced materials. bldpharm.com Another application in polymer science is the synthesis of monomers for self-repairing and stimuli-responsive polymers, which can be achieved through coupling reactions involving similar halogenated structures. acs.org

Utility in Agrochemical Synthesis

In the agrochemical sector, this compound serves as a key intermediate for the synthesis of new crop protection agents. lookchem.com The specific combination of halogen atoms on the benzene (B151609) ring allows for the introduction of various toxophoric groups essential for pesticidal activity. The related compound, 2-chloro-5-iodobenzoic acid, is also noted for its applications in preparing agrochemicals. cymitquimica.com

The utility of halogenated benzyl (B1604629) and pyridinyl chlorides is well-established in this industry. For instance, the structurally analogous compound 2-chloro-5-chloromethylpyridine is a critical intermediate for the synthesis of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid. google.com The synthetic pathways used for these insecticides often involve the displacement of the chloromethyl group by a nucleophilic amine, a reaction for which this compound is also well-suited. This parallel highlights its potential in the development of novel pesticides by allowing for the creation of a diverse range of derivatives for biological screening.

Development of Ligands and Catalysts Derived from Halogenated Benzyl Structures

Halogenated benzyl structures are not only substrates in catalyzed reactions but can also be precursors for creating the reagents and ligands used in catalysis. The reactivity of the carbon-chlorine bond in this compound allows for its conversion into organometallic reagents.

A key example is the preparation of benzylic zinc chlorides. Direct insertion of zinc metal into a benzylic chloride, such as the 2-chloro-5-(chloromethyl)pyridine (B46043) analogue, yields the corresponding organozinc reagent. uni-muenchen.de These reagents are valuable intermediates that can be used in subsequent reactions, such as copper-catalyzed acylations with acyl chlorides to form ketones. uni-muenchen.de This demonstrates how this compound could be transformed into a functional organometallic reagent for carbon-carbon bond formation.

Additionally, the broader class of halogenated aromatic compounds is central to the development of ligands for transition metal catalysis. While this compound itself is a building block, similar structures are used to synthesize sophisticated ligands. For example, fluorinated pyrimidines are used to create ligands for iridium complexes for OLEDs. ossila.com The extensive research into palladium-catalyzed cross-coupling reactions of aryl chlorides has led to the development of bulky, electron-rich phosphane and N-heterocyclic carbene (NHC) ligands that are highly effective for these challenging transformations. uwindsor.ca These ligands are essential for selectively activating the C-Cl bond on compounds like this compound, enabling its use in complex synthetic sequences. acs.org

Advanced Analytical and Spectroscopic Methodologies in Research on Halogenated Benzyl Compounds

Application of Advanced NMR Techniques for Structural and Mechanistic Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Chloro-5-iodobenzyl chloride. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary data on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques offer deeper insights into the molecular framework and connectivity.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic protons (-CH₂Cl) and the three aromatic protons. The aromatic region would display a complex splitting pattern due to the substitution. The ¹³C NMR spectrum would correspondingly show signals for the benzylic carbon and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

2D NMR Techniques: For unambiguous assignment of all signals and confirmation of the substitution pattern, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. For this compound, it would definitively link the benzylic proton signals to the benzylic carbon signal and each aromatic proton to its corresponding carbon atom. chemsrc.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular structure. For instance, the benzylic protons would show correlations to the aromatic carbon they are attached to (C1) and the adjacent carbons (C2 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is particularly useful for confirming the conformation of more complex molecules derived from this building block.

While specific 2D NMR studies on this compound are not widely published, the application of these standard techniques is a routine part of the characterization of its derivatives in research. rsc.org In-situ ¹H NMR can also be used to monitor the consumption of the compound during a reaction, providing kinetic data.

Table 1: Predicted NMR Data for this compound

| Technique | Atom/Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Correlation |

|---|---|---|---|

| ¹H NMR | -CH₂Cl | ~4.7 | Singlet (s) |

| Ar-H (H6) | ~7.4 | Doublet (d) | |

| Ar-H (H4) | ~7.6 | Doublet of doublets (dd) | |

| Ar-H (H3) | ~7.8 | Doublet (d) | |

| ¹³C NMR | -CH₂Cl | ~44-46 | - |

| C-I | ~92-94 | - | |

| Ar-C | ~130-140 | - | |

| C-Cl | ~135-137 | - | |

| HSQC | -CH₂Cl / Ar-H | - | Correlations between each proton and its directly attached carbon. |

| HMBC | -CH₂Cl / Ar-H | - | Correlations from -CH₂- protons to aromatic carbons C1, C2, and C6. |

Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, Fragmentation Studies)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. This is a definitive method for confirming the identity of the compound and distinguishing it from isomers or other substances with the same nominal mass. The calculated exact mass for the molecular ion [C₇H₅Cl₂I]⁺ would be compared to the experimentally measured value.

Fragmentation Studies: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The analysis of these fragments helps to confirm the structure. For this compound, key fragmentation pathways would include:

Loss of a chlorine radical from the benzylic position to form a stable benzyl (B1604629) cation. This is often a primary fragmentation for benzyl chlorides.

Loss of an iodine radical from the aromatic ring.

Formation of a tropylium (B1234903) ion (m/z 91), a common rearrangement for benzyl compounds, although substitution may alter this pathway.

Isotopic Pattern: The presence of two chlorine atoms (one on the ring, one on the methyl group) would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with M+2 and M+4 peaks. nist.gov The natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) creates this signature pattern, which is a key diagnostic feature. nist.gov

The mass spectrum of the related compound 2-iodobenzyl chloride shows a prominent molecular ion peak and a base peak corresponding to the loss of the iodine atom, followed by further fragmentation. nist.gov A similar pattern would be expected for this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 300/302/304 | [C₇H₅Cl₂I]⁺˙ | Molecular Ion (M⁺˙) |

| 265/267 | [C₇H₅ClI]⁺ | Loss of -Cl from benzyl group |

| 173/175 | [C₇H₅Cl₂]⁺ | Loss of -I from aromatic ring |

| 125 | [C₇H₅Cl]⁺˙ | Loss of -I and -Cl |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. chromatographyonline.com These techniques are complementary and are used to confirm the presence of key structural motifs in this compound and to monitor their transformation during chemical reactions.

Functional Group Analysis:

Aromatic Ring: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the ring are found in the 1400-1600 cm⁻¹ region.

Benzylic Group: The CH₂ group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1450 cm⁻¹.

Carbon-Halogen Bonds: The C-Cl stretching vibrations are found in the 600-800 cm⁻¹ region, while the C-I stretch is expected at lower wavenumbers, typically 500-600 cm⁻¹.

IR spectroscopy is particularly useful for monitoring reactions where a functional group is altered, such as the conversion of the benzyl chloride to another group, as the characteristic C-Cl absorption would disappear and new peaks corresponding to the new functional group would appear. Raman spectroscopy is also sensitive to these vibrations and is particularly effective for analyzing symmetric bonds and skeletal structures. google.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 |

| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Aliphatic C-H (-CH₂) | Bending (Scissoring) | ~1450 |

| Aromatic C-Cl | Stretching | 680 - 800 |

| Aliphatic C-Cl (-CH₂Cl) | Stretching | 650 - 750 |

| Aromatic C-I | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For a molecule like this compound, a single-crystal X-ray structure would provide unambiguous confirmation of the substitution pattern on the benzene (B151609) ring and the geometry of the chloromethyl group. However, obtaining a crystal structure depends on the ability to grow a suitable single crystal, which can be challenging for low-melting or volatile solids.

While a published crystal structure for this compound itself was not identified, the technique is widely used in the study of its derivatives. For example, the stereochemical structure of complex pharmaceutical intermediates synthesized from related halogenated compounds has been confirmed using single-crystal X-ray diffraction analysis. This underscores the importance of the technique for verifying the absolute configuration and solid-state conformation of chiral molecules derived from halogenated benzyl precursors.

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis and purification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jocpr.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring provides strong chromophores. HPLC is frequently used to confirm the purity of the final product, often requiring levels of ≥97% or higher for use in pharmaceutical synthesis. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for volatile compounds like benzyl halides. The sample is vaporized and separated on a capillary column (e.g., a DB-5 column) before being detected by a mass spectrometer, which provides both quantitative data and structural confirmation. Headspace GC-MS is a particularly sensitive technique for detecting trace levels of volatile impurities like benzyl chloride in pharmaceutical products.

Table 4: Typical Chromatographic Conditions for Analysis of Halogenated Benzyl Compounds

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | |

| Detector | UV at ~220-254 nm | |

| Application | Purity assessment, purification | |

| GC-MS | Column | Fused silica (B1680970) capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Injector | Split/Splitless or Headspace | |

| Application | Impurity profiling, trace analysis |

In-Process Monitoring Techniques (e.g., FT-IR) in Synthesis Research

In-process monitoring, also known as process analytical technology (PAT), involves the real-time analysis of a chemical reaction as it occurs. This approach provides immediate feedback on reaction progress, kinetics, and the formation of intermediates or byproducts, enabling better control and optimization of the synthesis.

For reactions involving this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful in-process monitoring tool. ijpsjournal.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectrum of the reaction mixture can be recorded continuously.

For example, in a nucleophilic substitution reaction where the benzylic chloride is displaced, FT-IR can monitor the reaction by tracking the decrease in the intensity of the characteristic C-Cl stretching vibration (around 650-750 cm⁻¹) of the starting material. Simultaneously, the appearance and increase in intensity of peaks corresponding to the newly formed functional group can be observed. This real-time data allows for the precise determination of the reaction endpoint, preventing the formation of impurities from over- or under-reacting and ensuring consistent product quality. While specific studies detailing this for this compound are not prevalent, the methodology is widely applied in modern pharmaceutical and chemical manufacturing. Similarly, HPLC is often used to monitor reaction completion by taking aliquots from the reaction mixture at different time intervals. google.com

Computational and Theoretical Studies on Halogenated Benzyl Chlorides

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the energy barriers between different conformations.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used to study halogenated benzyl (B1604629) chlorides. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. cdnsciencepub.com DFT, a method that includes electron correlation effects at a lower computational cost, is widely used for its balance of accuracy and efficiency in studying substituted benzyl chlorides. acs.orgresearchgate.net

For benzyl chloride itself, theoretical calculations have shown that the lowest energy conformation is one where the C-Cl bond is perpendicular to the plane of the benzene (B151609) ring. cdnsciencepub.com The introduction of substituents on the benzene ring, such as the chloro and iodo groups in 2-Chloro-5-iodobenzyl chloride, influences the molecule's geometry and conformational preferences through steric and electronic effects. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. mdpi.com For instance, DFT calculations on similar substituted benzyl chlorides have been used to model the reductive cleavage of the carbon-chlorine bond. acs.orgresearchgate.net Studies on other halogenated aromatic compounds have successfully used the B3LYP functional with a 6-31++G(d,p) basis set to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. mdpi.com

| Method | Description | Typical Application |

|---|---|---|

| Ab Initio (e.g., MP2) | Based on first principles, solves the Schrödinger equation without empirical parameters. Computationally intensive. | High-accuracy geometry optimization, studying electron correlation effects. acs.org |

| DFT (e.g., B3LYP) | Includes electron correlation via a functional of the electron density, offering a good balance of accuracy and cost. | Geometry optimization, electronic properties (HOMO/LUMO), reaction mechanisms. researchgate.netmdpi.com |

| STO-3G | A minimal basis set used in early ab initio calculations. Less accurate but computationally fast. | Initial geometry optimizations and conformational analysis. cdnsciencepub.com |

Prediction of Spectroscopic Parameters and Electronic Properties

Theoretical methods are invaluable for interpreting experimental spectra and predicting electronic properties. DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. colab.wsresearchgate.net For a molecule like this compound, calculations can help assign specific vibrational modes, such as the C-Cl and C-I stretches, and predict how the electronic environment of each proton and carbon atom affects its NMR signal.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For halogenated compounds, the electron-withdrawing nature of chlorine and iodine atoms typically lowers the energy of these frontier orbitals. The Molecular Electrostatic Potential (MEP) can also be mapped, visualizing the electron density distribution and highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule. mdpi.com

Modeling of Reaction Mechanisms and Transition States (e.g., SN1/SN2, Cross-Coupling)

Benzyl halides are classic substrates for studying nucleophilic substitution reactions, as they can proceed through either SN1 or SN2 mechanisms depending on the substituents, nucleophile, and solvent. researchgate.netyoutube.com Computational modeling is a powerful tool for dissecting these reaction pathways.

SN2 Mechanism : In a bimolecular (SN2) reaction, the nucleophile attacks the electrophilic carbon atom at the same time the leaving group departs. nih.gov Theoretical calculations can model the five-coordinate transition state and determine its activation energy. For benzyl chlorides, electron-withdrawing substituents on the ring can sometimes favor the SN2 pathway. researchgate.net

SN1 Mechanism : A unimolecular (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. scribd.com The stability of the benzylic carbocation is key. Computational methods can calculate the energy of this intermediate. Substituents that can stabilize the positive charge through resonance or induction facilitate the SN1 mechanism. researchgate.net

For this compound, computational studies would model the energies of both the SN2 transition state and the SN1 carbocation intermediate to predict the favored pathway under different conditions. DFT calculations have been used to model the dissociation dynamics of the benzyl chloride radical anion, which involves the elongation of the C-Cl bond. researchgate.net This type of analysis is also crucial for understanding cross-coupling reactions, where the cleavage of a carbon-halogen bond is often the rate-determining step.

Analysis of Carbon-Halogen Bond Dissociation Energies

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. It is a critical parameter for predicting the reactivity of halogenated compounds, especially in radical reactions or in the initial steps of some cross-coupling reactions. Theoretical calculations can provide reliable estimates of BDEs. rsc.org

In this compound, there are three different carbon-halogen bonds: the benzylic C-Cl bond, the aromatic C-Cl bond, and the aromatic C-I bond. The BDEs for these bonds are significantly different. Generally, the C-I bond is much weaker than the C-Cl bond, which in turn is weaker than the C-F bond. ucsb.edu The benzylic C-Cl bond is also weaker than an aromatic C-Cl bond due to the stability of the resulting benzyl radical. Therefore, the aromatic C-I bond would be expected to have the lowest BDE and be the most likely site for initial cleavage in reactions like palladium-catalyzed cross-couplings. researchgate.net A simple thermochemical cycle can be used to estimate the BDE for the C-X bond in radical anions formed during radical nucleophilic substitution reactions. rsc.org

| Bond | Compound Type | Approximate BDE (kcal/mol) | Reference |

|---|---|---|---|

| CH₃-Cl | Alkyl Halide | 84 | ucsb.edu |

| C₆H₅CH₂-Cl | Benzyl Halide | 68 | rsc.org |

| C₆H₅-Cl | Aryl Halide | 95 | researchgate.net |

| C₆H₅-I | Aryl Halide | 65 | ucsb.edu |

Note: Values are approximate and serve for comparison. Actual BDEs in this compound would be influenced by the presence of other substituents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. imist.maresearchgate.net These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

Many of these descriptors are derived from quantum-chemical calculations. nih.gov For a compound like this compound, descriptors could include:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors : Indices that describe molecular size, shape, and branching.

Quantum-Chemical Descriptors : Total energy, heat of formation, polarizability.

Once calculated for a series of related compounds, these descriptors are used to build a mathematical model (e.g., using multiple linear regression or machine learning methods) that can predict the activity or property of new, untested compounds. imist.maresearchgate.net While specific QSAR/QSPR studies focused solely on this compound are not prominent in the literature, the descriptors for this molecule can be calculated and used as part of larger datasets to predict properties like toxicity, reactivity, or environmental fate. nih.gov

Future Research Directions and Emerging Trends in Halogenated Benzyl Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of halogenated organic compounds is a cornerstone of chemical manufacturing. softecks.in However, traditional methods often rely on elemental halogens (X₂) or hydrogen halides (HX), which are toxic, corrosive, and highly reactive. softecks.inrsc.org This has spurred research into greener, more sustainable synthetic pathways.

An emerging sustainable strategy is the use of visible light to mediate the synthesis of benzyl (B1604629) chlorides from substituted toluenes, employing reagents like N,N-dichloroacetamide. mdpi.com This approach is notable for being a metal-free process that does not require radical initiators or other additives. mdpi.com Another green alternative for chlorination involves the reaction of benzyl alcohols with hydrochloric acid (HCl), which is significantly more atom-economical than using reagents like thionyl chloride (SOCl₂). rsc.org For a compound like 2-Chloro-5-iodobenzyl chloride, this would entail the synthesis and subsequent chlorination of 2-chloro-5-iodobenzyl alcohol.

Furthermore, research into phosphonium-salt mediated activation of C-O bonds represents a move towards more atom-economical processes, offering alternatives to costly transition metal catalysts for deoxyamination and related transformations.

Table 1: Comparison of Conventional vs. Emerging Synthesis Methods for Benzyl Chlorides

| Feature | Conventional Methods (e.g., SOCl₂) | Emerging Sustainable Methods |

|---|---|---|

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | N,N-dichloroacetamide, HCl rsc.orgmdpi.com |

| Energy Source | Thermal | Visible Light mdpi.com |

| Catalyst | Often not required or simple base | Photocatalyst (metal-free) mdpi.com |

| Byproducts | SO₂, CO, HCl (often wasteful) | Acetamide, H₂O (more benign) rsc.orgmdpi.com |

| Atom Economy | Lower | Higher rsc.org |

| Safety Concerns | Use of highly toxic/corrosive reagents | Milder conditions, less hazardous reagents mdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for improving the synthesis and functionalization of complex molecules like this compound. The presence of multiple halogen substituents presents a challenge in achieving regioselectivity.

Palladium-catalyzed reactions have shown promise for the ortho-selective C–H halogenation of benzyl nitriles and other aryl derivatives, offering a method to introduce halogens with high precision. acs.org For substrates with existing halogens, catalyst design is crucial. For instance, in the reductive amination of halogen-containing aldehydes, palladium catalysts calcined at high temperatures feature larger particle sizes, which have demonstrated significantly higher selectivity towards the desired halogenated benzylamines (up to 96%) by suppressing the undesired dehalogenation side reaction. rsc.org

Photocatalysis represents another frontier. The combination of an organic photocatalyst (Acr⁺-Mes) with N-chlorosuccinimide (NCS) under visible light facilitates the chlorination of benzylic C-H bonds, even on electron-deficient substrates. organic-chemistry.org Rhodium(I)-N-heterocyclic carbene (NHC) complexes have been investigated as effective catalysts for the hydrodechlorination of benzyl chloride, a reaction that is highly selective for producing toluene (B28343). nih.gov Such catalytic systems could be adapted for selective transformations of di- and tri-halogenated benzyl compounds.

Discovery of New Reactivity Modes and Transformations of this compound

This compound is a highly reactive alkylating agent due to the lability of the benzylic chloride. atamanchemicals.com Its established reactions include nucleophilic substitution with alcohols and phenols to form benzyl ethers, a key step in the synthesis of pharmaceutical intermediates. atamanchemicals.com It also readily hydrolyzes in the presence of water to form 2-chloro-5-iodobenzyl alcohol and hydrochloric acid. atamanchemicals.com

Future research is likely to focus on exploiting the differential reactivity of its three distinct halogen sites: the benzylic chloride, the aromatic chloride, and the aromatic iodide. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This chemoselectivity allows this compound to serve as a versatile scaffold. One could envision a sequential functionalization, where the iodo-position is first modified via a cross-coupling reaction, followed by a substitution at the benzylic position, leaving the aromatic chloro-substituent intact for a potential subsequent transformation. The compound can also be used to prepare a Grignard reagent, although care must be taken to avoid Wurtz coupling side products. atamanchemicals.com

Integration with Continuous Flow Chemistry and Automated Synthesis

The use of hazardous reagents in halogenation reactions makes process safety a major concern, particularly on an industrial scale. softecks.in Continuous flow chemistry offers a powerful solution to this problem. rsc.orgrsc.org By performing reactions in microreactors or flow reactors, significant advantages can be realized:

Enhanced Safety: The small reactor volume limits the amount of hazardous material present at any given time. Toxic and reactive gases like Cl₂ can be generated and consumed in situ, avoiding storage and transport risks. rsc.orgresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and rapid control of temperature, which is critical for managing highly exothermic halogenation reactions and improving selectivity. rsc.org

Improved Efficiency: Photochemical reactions, such as the chlorination of toluene derivatives, benefit from the uniform irradiation of the reaction mixture in thin-channel flow reactors, leading to excellent yields and shorter reaction times. rsc.org

Automated synthesis platforms, often integrated with flow chemistry, can further enhance the efficiency of producing and screening derivatives of this compound. acs.org Such systems allow for rapid optimization of reaction conditions and the creation of libraries of compounds for applications in drug discovery and materials science.

Advanced Applications in Complex Molecule Synthesis and Materials Science

While the direct application of this compound in materials science is not widely documented, halogenated aromatic compounds, in general, are used in the synthesis of flame retardants, dyes, and other functional materials. softecks.inrsc.org The unique substitution pattern of this compound, with its three different halogens, offers potential for creating novel polymers or functional materials through selective, stepwise derivatization. Future research could explore its use as a monomer or cross-linking agent in the development of advanced materials with tailored electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Chloro-5-iodobenzyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can be adapted from protocols for structurally similar benzyl chlorides. For example, thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C for 4–12 hours is a common approach . Temperature control (0–20°C) minimizes side reactions, while solvent choice (e.g., benzene vs. DCM) affects reaction kinetics. Post-synthesis, vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) improves purity. Monitor progress via TLC or NMR to confirm intermediate formation (e.g., benzyl alcohol to chloride conversion) .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Use inert atmospheres (argon/nitrogen) during reactions to prevent hydrolysis. Store in amber glass vials at –20°C under desiccant (e.g., silica gel). Spills require immediate neutralization with sodium bicarbonate and ethanol, followed by containment to avoid environmental contamination . Always use PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and iodo groups via coupling patterns). The benzyl chloride proton typically appears at δ 4.5–5.0 ppm .

- IR : C-Cl and C-I stretches appear at 550–650 cm⁻¹ and 500–600 cm⁻¹, respectively .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 298.4) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for halogen exchange in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to compare SN2 vs. radical pathways. For example, iodine substitution at the 5-position may sterically hinder nucleophilic attacks, favoring radical mechanisms under UV light. Cross-validate computational results with kinetic isotope effects (KIEs) and substituent-dependent rate studies .

Q. What strategies can address discrepancies in reported crystallographic data for halogenated benzyl chloride derivatives?

- Methodological Answer : Re-evaluate diffraction data (e.g., using SHELX or Olex2) for systematic errors in occupancy or thermal parameters. Compare unit cell parameters (e.g., a = 26.6375 Å, β = 111.923° for related compounds) and hydrogen-bonding networks to identify polymorphic variations . Collaborative databases like the Cambridge Structural Database (CSD) provide benchmark data for validation .

Q. How can researchers design derivatives of this compound for targeted biological activity while maintaining synthetic feasibility?

- Methodological Answer : Introduce bioisosteres (e.g., replacing iodine with trifluoromethyl) or functional groups (e.g., phenoxy tetrahydrofuran moieties) at the 5-position to enhance binding affinity. Prioritize retrosynthetic analysis to ensure compatibility with existing protocols (e.g., using oxalyl chloride for acylations). Test cytotoxicity early via in vitro assays (e.g., MTT on HEK293 cells) .

Q. What experimental designs optimize reaction scalability without compromising selectivity in multi-step syntheses involving this compound?

- Methodological Answer : Use flow chemistry for exothermic steps (e.g., chlorination) to improve heat dissipation and scalability. DOE (Design of Experiments) models can identify critical parameters (e.g., stoichiometry, solvent ratio) affecting yield. For example, a Plackett-Burman design might reveal that DCM volume and reaction time are key variables in benzyl chloride formation .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting kinetic data from halogenation reactions involving this compound?

- Methodological Answer : Apply multivariate regression to deconvolute temperature, solvent polarity, and steric effects. For instance, Arrhenius plots (ln(k) vs. 1/T) may show non-linearity due to competing mechanisms. Compare activation energies (Eₐ) across studies and reconcile discrepancies using solvent-correction models (e.g., Kamlet-Taft parameters) .

Q. What methodologies validate the environmental safety of this compound degradation byproducts?

- Methodological Answer : Use LC-MS/MS to track degradation products (e.g., iodobenzene derivatives) in simulated wastewater. Ecotoxicity assays (e.g., Daphnia magna mortality tests) quantify environmental risks. Compare results with regulatory thresholds (e.g., EPA guidelines) and propose neutralization protocols (e.g., Fenton oxidation) for hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.